![molecular formula C20H18ClN3OS B2757177 4-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450343-90-5](/img/structure/B2757177.png)

4-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

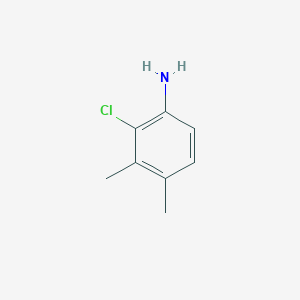

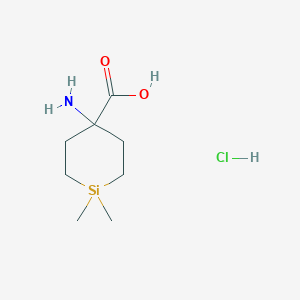

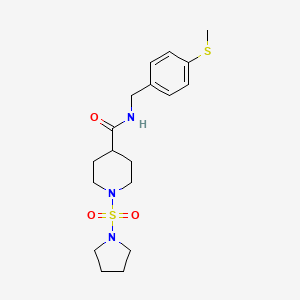

The compound “4-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical chemistry . The molecule also features a thieno[3,4-c]pyrazole ring, a structural unit found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzamide group attached to a thieno[3,4-c]pyrazole ring. The benzamide group consists of a benzene ring attached to an amide functional group. The thieno[3,4-c]pyrazole ring is a fused ring system containing a five-membered thiene ring and a five-membered pyrazole ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amide functional group and the aromatic systems. The amide group could participate in various reactions such as hydrolysis, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Synthesis and Characterization

Novel Benzenesulfonamide Derivatives Synthesis

A study detailed the synthesis of novel benzenesulfonamide derivatives, including chlorinated compounds showing in vitro antitumor activity. The chemical reactivity of certain derivatives was explored, leading to the synthesis of compounds with significant antitumor potential against specific cell lines. This highlights the compound's role in developing potential antitumor agents (Fahim & Shalaby, 2019).

Intermolecular Interactions in Antipyrine-like Derivatives

Another research focused on antipyrine derivatives' synthesis, X-ray structure characterization, and DFT calculations. The study provided insights into the crystal packing and intermolecular interactions, essential for understanding the compound's behavior in solid state and its potential applications in material science or drug design (Saeed et al., 2020).

Biological Activities and Applications

Antibacterial Agents

Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones discovered novel antibacterial agents. This demonstrates the compound's potential utility in developing new treatments for bacterial infections, with certain derivatives showing promising activity against specific strains (Palkar et al., 2017).

Antitumor and Antimicrobial Activities

Studies have also synthesized and evaluated the antimicrobial and antitumor activities of various derivatives. These efforts aim to find effective compounds for treating cancer and microbial infections, contributing to the discovery of new therapeutic agents (Abu‐Hashem & Aly, 2017).

Orientations Futures

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the known biological activities of many benzamide derivatives, this compound could be a promising candidate for drug development .

Propriétés

IUPAC Name |

4-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3OS/c1-12-4-3-5-18(13(12)2)24-19(16-10-26-11-17(16)23-24)22-20(25)14-6-8-15(21)9-7-14/h3-9H,10-11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHBBNAVBORQSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2757098.png)

![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757100.png)